molecular formula C6H8F2N4O2 B6632309 N-(2,2-difluoro-3-hydroxypropyl)-2H-triazole-4-carboxamide

N-(2,2-difluoro-3-hydroxypropyl)-2H-triazole-4-carboxamide

Cat. No. B6632309
M. Wt: 206.15 g/mol
InChI Key: VPQNPWUFKWEFIR-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-3-hydroxypropyl)-2H-triazole-4-carboxamide, commonly known as DFTZ, is a synthetic compound that belongs to the family of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agricultural science.

Scientific Research Applications

DFTZ has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, DFTZ has shown promising results as an anticancer agent. Studies have shown that DFTZ inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. DFTZ has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that DFTZ can reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
In biochemistry, DFTZ has been studied for its potential use as a molecular probe. DFTZ has been used to label and detect proteins and enzymes in biological systems. DFTZ has also been studied for its potential use as a biosensor. DFTZ-based biosensors have been developed for the detection of various analytes, including glucose, cholesterol, and DNA.
In agricultural science, DFTZ has been studied for its potential use as a plant growth regulator. Studies have shown that DFTZ can enhance plant growth and yield by regulating various physiological processes, including photosynthesis and nutrient uptake.

Mechanism of Action

The mechanism of action of DFTZ is not fully understood. However, studies have shown that DFTZ exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and proteins. DFTZ has been shown to inhibit the activity of various enzymes, including DNA topoisomerase, carbonic anhydrase, and aldose reductase. DFTZ has also been shown to modulate the activity of various receptors, including GABA-A receptors and adenosine receptors.
Biochemical and Physiological Effects:
DFTZ has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFTZ can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DFTZ has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In vivo studies have shown that DFTZ can enhance plant growth and yield by regulating various physiological processes, including photosynthesis and nutrient uptake.

Advantages and Limitations for Lab Experiments

DFTZ has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity. DFTZ is also stable under various experimental conditions, including high temperature and pH. However, DFTZ has some limitations for lab experiments. It has low solubility in water, which can limit its application in aqueous systems. DFTZ is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of DFTZ. In medicinal chemistry, further studies are needed to explore the anticancer and anti-inflammatory properties of DFTZ. Studies are also needed to investigate the potential use of DFTZ as a drug delivery system. In biochemistry, further studies are needed to develop new DFTZ-based probes and biosensors for the detection of various analytes. In agricultural science, further studies are needed to explore the potential use of DFTZ as a plant growth regulator and to investigate its mode of action.

Synthesis Methods

The synthesis of DFTZ involves the reaction of 2,2-difluoro-3-hydroxypropylamine with 4-azido-1H-1,2,3-triazole in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which leads to the formation of DFTZ. The synthesis method is relatively simple and efficient, and it yields a high purity product.

properties

IUPAC Name

N-(2,2-difluoro-3-hydroxypropyl)-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O2/c7-6(8,3-13)2-9-5(14)4-1-10-12-11-4/h1,13H,2-3H2,(H,9,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQNPWUFKWEFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)NCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-difluoro-3-hydroxypropyl)-2H-triazole-4-carboxamide

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